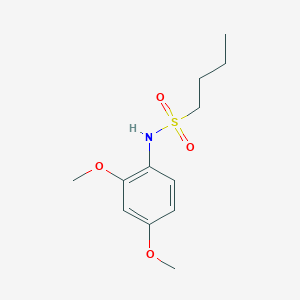![molecular formula C16H14Cl2F3N3OS B5398417 (Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride](/img/structure/B5398417.png)
(Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride is a synthetic compound that features a trifluoromethyl group, a benzimidazole moiety, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The final compound is obtained by coupling the benzimidazole moiety with the thiophene ring under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized benzimidazole derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities .
Biology
It has been studied for its potential as an antimicrobial and anticancer agent due to the presence of the benzimidazole moiety .
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the benzimidazole moiety contributes to its biological activity. The thiophene ring may also play a role in modulating its interactions with biological targets.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like 1-methylbenzimidazole and 2-phenylbenzimidazole.
Thiophene Derivatives: Compounds such as 2-thiophenecarboxaldehyde and 2-thiophenemethanol.
Uniqueness
The combination of the trifluoromethyl group, benzimidazole moiety, and thiophene ring in (Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride makes it unique compared to other similar compounds
特性
IUPAC Name |
(Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS.2ClH/c1-22-11-6-3-2-5-10(11)20-15(22)21-14(16(17,18)19)9-12(23)13-7-4-8-24-13;;/h2-9H,1H3,(H,20,21);2*1H/b14-9-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWPLLDDYRMEOS-SLYOBIJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=CC(=O)C3=CC=CS3)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1N/C(=C\C(=O)C3=CC=CS3)/C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-METHYL-2-[(2-PIPERIDINOACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B5398334.png)
![benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate](/img/structure/B5398336.png)

![2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-phenylpyrimidine-4,6-diol](/img/structure/B5398342.png)
![1-(4-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5398349.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5398353.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide](/img/structure/B5398358.png)
![N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N~1~,N~1~-dimethyl-1-(2-methylphenyl)-1,2-ethanediamine](/img/structure/B5398361.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5398369.png)
![(1R*,2R*,6S*,7S*)-4-{[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5398375.png)
![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-5-isopropylisoxazole-3-carboxamide](/img/structure/B5398390.png)
![3-[(3-bromophenyl)methoxy]benzamide](/img/structure/B5398394.png)
![N-[(E)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide](/img/structure/B5398409.png)
![2-(3-methyl-4-{[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5398412.png)
